molecular formula C14H21N3O2 B6608931 tert-butyl N-[(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)methyl]carbamate CAS No. 2866317-27-1

tert-butyl N-[(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)methyl]carbamate

Cat. No.: B6608931
CAS No.: 2866317-27-1
M. Wt: 263.34 g/mol
InChI Key: RLDAJVNXORAOKG-UHFFFAOYSA-N
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Description

tert-butyl N-[(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)methyl]carbamate is a sophisticated chemical intermediate of significant value in medicinal chemistry and drug discovery. Its core structure incorporates a tetrahydro-1,5-naphthyridine scaffold, a privileged heterocycle known for its ability to modulate biologically relevant targets [Source] . The molecule is functionally equipped with a carbamate-protected primary amine, a common feature in synthetic organic chemistry that allows for selective deprotection to generate a reactive amine handle for further derivatization [Source] . This makes it a critical building block in the synthesis of more complex molecules, particularly in the development of compounds targeting central nervous system (CNS) disorders and various kinase pathways. Researchers leverage this intermediate to construct candidate drugs where the saturated naphthyridine core contributes to improved solubility and pharmacokinetic properties. Its primary research application lies in the exploration of new therapeutic agents, serving as a versatile precursor in multi-step synthetic routes aimed at creating potent and selective inhibitors or modulators for preclinical investigation [Source] .

Properties

IUPAC Name

tert-butyl N-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)16-9-10-6-7-11-12(17-10)5-4-8-15-11/h6-7,15H,4-5,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDAJVNXORAOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC2=C(C=C1)NCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-[(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)methyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group attached to a carbamate moiety linked to a tetrahydro-naphthyridine derivative. Its molecular formula is C14H18N2O2C_{14}H_{18}N_{2}O_{2} with a molecular weight of approximately 250.30 g/mol. The structure can be represented as follows:

tert butyl N 5 6 7 8 tetrahydro 1 5 naphthyridin 2 yl methyl carbamate\text{tert butyl N 5 6 7 8 tetrahydro 1 5 naphthyridin 2 yl methyl carbamate}

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antioxidant Activity : Studies have shown that compounds containing naphthyridine structures can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.
  • Neuroprotective Effects : The tetrahydro-naphthyridine derivatives are being investigated for their neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through various mechanisms including apoptosis induction.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways critical to cancer cell survival.
  • Receptor Modulation : The compound could modulate neurotransmitter receptors or other signaling pathways relevant to neuroprotection and cognitive function.

Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various naphthyridine derivatives. The results indicated that this compound demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.

Study 2: Neuroprotective Effects

In vitro studies conducted on neuronal cell lines revealed that exposure to this compound resulted in reduced cell death under oxidative stress conditions. This suggests potential applications for neurodegenerative disease therapies.

Study 3: Anticancer Activity

Research published in Cancer Letters reported that the compound inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The study highlighted the need for further investigation into its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Tert-butyl N-(naphthyridin-2-yl)methyl carbamateStructureAntioxidant, Neuroprotective
Tert-butyl 3-(5,6-dihydro-naphthyridin) carboxylateStructureAnticancer
5-(naphthyridin)pentanoic acidStructureNeuroprotective

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and structurally related analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Purity/Notes
tert-butyl N-[(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)methyl]carbamate C14H21N3O2 ~255.32* Not provided Naphthyridine core with two nitrogens; tert-butyl carbamate protection Data unavailable
tert-butyl N-[(1R,3R,4S)-3,4-dihydroxycyclopentyl]carbamate C10H19NO4 255.32 D8 EN300-378250 Cyclopentyl diol with stereochemical specificity; hydroxyl groups 95% purity
methyl cis-3-hydroxycyclopentane-1-carboxylate C7H12O3 N/A 79598-73-5 Cyclopentane ester with cis-hydroxyl group; no nitrogen atoms Synthesized by PharmaBlock
tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate C17H24N2O3 304.4 1390338-31-4 Tetrahydronaphthalene core; carbamoyl linker Smiles provided; no physical data

*Calculated based on analogous structures; actual value may vary.

Key Structural and Functional Differences

  • The dihydroxycyclopentyl derivative () contains hydroxyl groups, enhancing hydrophilicity and stereochemical complexity .
  • Functional Groups :

    • Carbamates (target and ) vs. esters (): Carbamates are more resistant to hydrolysis under basic conditions, improving metabolic stability in drug design.
    • Hydroxyl groups () vs. naphthyridine nitrogens: Hydroxyls increase solubility but may reduce membrane permeability compared to nitrogen-rich cores .
  • Molecular Weight and Lipophilicity :

    • The target compound’s estimated molecular weight (~255 Da) is lower than the tetrahydronaphthalene analog (304.4 Da), likely due to fewer carbons in the core. The tert-butyl group increases lipophilicity relative to methyl esters () .

Preparation Methods

Heck Reaction-Based Synthesis of the Tetrahydronaphthyridine Core

The Heck reaction serves as a cornerstone for constructing the tetrahydronaphthyridine scaffold. In a representative approach, 2-chloropyridine undergoes palladium-catalyzed coupling with ethylene gas to install a vinyl group, forming intermediate 23 (Scheme 1) . Subsequent one-pot cyclization and amination with ammonia or methylamine generates dihydronaphthyridine 17 , which is hydrogenated to yield the saturated tetrahydronaphthyridine core.

Key Steps:

  • Heck Coupling:

    • Conditions: Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), ethylene gas (1 atm), K₂CO₃ (2 equiv), DMF, 100°C, 12 h.

    • Outcome: 2-Vinylpyridine derivative 23 is obtained in 85% yield .

  • Cyclization and Amination:

    • Conditions: Treatment with NH₃ in THF at 60°C for 6 h induces cyclization to dihydronaphthyridine 17 .

  • Enantioselective Hydrogenation:

    • Catalyst: Ru-(S)-SunPhos complex (0.5 mol%).

    • Conditions: HCO₂H/Et₃N (5:2), 40°C, 24 h.

    • Outcome: Chiral tetrahydronaphthyridine 16 is isolated in 92% yield with >99% ee .

Table 1: Heck Reaction Optimization

ParameterOptimal ConditionYield (%)ee (%)
Catalyst Loading5 mol% Pd(OAc)₂85N/A
LigandP(o-tol)₃87N/A
Hydrogenation Temp40°C92>99

The introduction of the methylcarbamate group is achieved via reductive amination of a ketone intermediate. For example, 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbaldehyde is treated with tert-butyl carbamate in the presence of NaBH₃CN to form the secondary amine, which is subsequently Boc-protected.

Key Steps:

  • Aldehyde Formation:

    • Oxidation of 2-methyltetrahydronaphthyridine using MnO₂ in CH₂Cl₂ yields the aldehyde.

  • Reductive Amination:

    • Conditions: tert-Butyl carbamate (1.2 equiv), NaBH₃CN (1.5 equiv), MeOH, rt, 12 h.

    • Outcome: Methylamine intermediate is obtained in 78% yield .

  • Boc Protection:

    • Conditions: Boc₂O (1.1 equiv), DMAP (0.1 equiv), CH₂Cl₂, rt, 2 h.

    • Outcome: Target compound is isolated in 89% yield .

Challenges:

  • Over-reduction of the aldehyde to alcohol is mitigated by using NaBH₃CN instead of NaBH₄.

  • Steric hindrance at the 2-position necessitates prolonged reaction times.

Lithiation-Alkylation Strategies for Direct Functionalization

Directed ortho-lithiation enables precise installation of the methyl group adjacent to the naphthyridine nitrogen. Using lithium diisopropylamide (LDA), the methyl group is deprotonated and alkylated with tert-butyl chloroformate.

Example Protocol :

  • Lithiation:

    • Conditions: LDA (2.2 equiv), THF, -78°C, 1 h.

  • Alkylation:

    • Electrophile: tert-Butyl chloroformate (1.1 equiv), -78°C to rt.

    • Workup: Quench with NH₄Cl, extract with EtOAc, concentrate.

    • Yield: 79% after silica gel chromatography .

Table 2: Lithiation-Alkylation Optimization

BaseElectrophileTemp (°C)Yield (%)
LDABoc-Cl-7879
n-BuLiBoc-Cl-7865
KHMDSBoc-Cl-4072

Enantioselective Transfer Hydrogenation for Chiral Intermediates

For applications requiring enantiopure material, asymmetric transfer hydrogenation of ketone precursors using Ru catalysts achieves high enantiomeric excess.

Procedure :

  • Substrate: Dihydronaphthyridine 17 .

  • Catalyst: Ru-(S)-SunPhos (0.5 mol%).

  • Conditions: HCO₂H/Et₃N (5:2), 40°C, 24 h.

  • Outcome: 16 with >99% ee in 92% yield .

Mechanistic Insight:
The SunPhos ligand induces facial selectivity, enabling hydride transfer to the Re face of the ketone.

One-Pot Tandem Reactions for Streamlined Synthesis

A one-pot Heck-cyclization-amination sequence reduces purification steps and improves overall efficiency.

Representative Process :

  • Heck Coupling: 2-Chloropyridine + ethylene → vinylpyridine.

  • Cyclization: NH₃, THF, 60°C → dihydronaphthyridine.

  • Hydrogenation: H₂ (50 psi), Pd/C → tetrahydronaphthyridine.

  • Boc Protection: Boc₂O, DMAP → final product.

  • Total Yield: 25% over 6 steps .

Q & A

Q. What are the recommended strategies for optimizing the synthetic yield of tert-butyl N-[(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)methyl]carbamate?

Methodological Answer:

  • Reaction Monitoring : Use HPLC or TLC to track intermediate formation and adjust stoichiometry of reagents like di-tert-butyl dicarbonate .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance carbamate formation efficiency by stabilizing intermediates .
  • Temperature Control : Maintain temperatures between 0–25°C during coupling steps to minimize side reactions like hydrolysis .
  • Catalyst Optimization : Evaluate bases (e.g., DMAP, triethylamine) to accelerate carbamate bond formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis : Combine 1^1H/13^13C NMR to confirm regioselectivity of the naphthyridine ring and carbamate linkage .
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities ≤0.5% .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated 319.4 g/mol) and detects isotopic patterns .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., chloroformates) .
  • Storage : Store at 2–8°C under nitrogen to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes during scale-up?

Methodological Answer:

  • Parameter Screening : Systematically vary agitation rate, solvent volume, and heating/cooling profiles to identify kinetic bottlenecks .
  • Computational Modeling : Apply DFT calculations to predict steric hindrance in the naphthyridine ring under bulk conditions .
  • In Situ Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediate stability during continuous flow synthesis .

Q. What experimental designs are suitable for studying this compound’s stability under physiological conditions?

Methodological Answer:

  • Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours; analyze decomposition products via LC-MS .
  • Enzyme Interactions : Test susceptibility to esterases/carboxylesterases using liver microsomes, quantifying free amine release via fluorescence assays .
  • Light Sensitivity : Expose to UV-A (365 nm) and measure photodegradation rates using spectrophotometry .

Q. How can researchers investigate its role as a substrate or inhibitor in enzyme systems?

Methodological Answer:

  • Kinetic Assays : Perform Michaelis-Menten studies with varying substrate concentrations to determine KmK_m and VmaxV_{max} .
  • Docking Simulations : Use AutoDock Vina to model binding interactions with target enzymes (e.g., kinases, cytochrome P450 isoforms) .
  • Competitive Inhibition : Co-incubate with known inhibitors (e.g., PMSF for serine hydrolases) to assess competitive vs. non-competitive mechanisms .

Q. What methodologies are effective for analyzing its interaction with biological membranes?

Methodological Answer:

  • Lipophilicity Profiling : Measure logP values via shake-flask method using octanol/water partitioning .
  • Membrane Permeability : Use Caco-2 cell monolayers to quantify apparent permeability (PappP_{app}) and efflux ratios .
  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to study real-time binding kinetics .

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